

Mass Spectrometry Analysis of tert-Butyl (2,3-dihydroxypropyl)carbamate: A Comparative Guide

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Compound of Interest

Compound Name: *tert-Butyl (2,3-dihydroxypropyl)carbamate*

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This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of **tert-Butyl (2,3-dihydroxypropyl)carbamate**, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals seeking to understand its fragmentation behavior and select the most suitable analytical methodology. This document presents predicted mass spectral data, detailed experimental protocols, and a comparison with alternative analytical techniques.

Predicted Mass Spectrometry Data

The mass spectral data presented below is predicted based on the established fragmentation patterns of carbamates, diols, and molecules containing a tert-butyl group. The molecular weight of **tert-Butyl (2,3-dihydroxypropyl)carbamate** is 191.22 g/mol ^[1] Ionization is expected to occur via protonation in Electrospray Ionization (ESI) or by electron impact (EI).

Table 1: Predicted ESI-MS/MS Fragmentation of [M+H]⁺ Ion of **tert-Butyl (2,3-dihydroxypropyl)carbamate**

m/z (Predicted)	Relative Intensity	Proposed Fragment Ion	Proposed Structure
192.13	High	[M+H] ⁺	[C ₈ H ₁₈ NO ₄] ⁺
174.12	Medium	[M+H-H ₂ O] ⁺	[C ₈ H ₁₆ NO ₃] ⁺
136.08	Medium	[M+H-C ₄ H ₈] ⁺	[C ₄ H ₁₀ NO ₄] ⁺
118.07	Low	[M+H-C ₄ H ₈ -H ₂ O] ⁺	[C ₄ H ₈ NO ₃] ⁺
102.06	High	[C ₄ H ₈ NO ₂] ⁺	Isopropanolamine carbocation
92.08	Medium	[M+H-Boc] ⁺	[C ₃ H ₁₀ NO ₂] ⁺
74.06	High	[C ₃ H ₈ NO] ⁺	Aminopropanol fragment
57.07	High	[C ₄ H ₉] ⁺	tert-butyl cation

Table 2: Predicted GC-MS (EI) Fragmentation of **tert-Butyl (2,3-dihydroxypropyl)carbamate**

m/z (Predicted)	Relative Intensity	Proposed Fragment Ion	Notes
176.10	Low	[M-CH ₃] ⁺	Loss of a methyl radical from the tert-butyl group.
117.08	Medium	[C ₅ H ₁₁ NO ₂] ⁺	Loss of the dihydroxypropyl side chain.
101.07	High	[C ₅ H ₉ O ₂] ⁺	McLafferty rearrangement product.
75.05	Medium	[C ₃ H ₇ O ₂] ⁺	Dihydroxypropyl fragment.
57.07	Very High	[C ₄ H ₉] ⁺	tert-butyl cation (base peak).

Experimental Protocols

Due to the thermal lability of carbamates, Liquid Chromatography-Mass Spectrometry (LC-MS) is often the preferred method for analysis.^{[2][3]} However, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, potentially with derivatization to enhance thermal stability.

Protocol 1: LC-MS/MS Analysis

- Sample Preparation: Dissolve 1 mg of **tert-Butyl (2,3-dihydroxypropyl)carbamate** in 1 mL of methanol. Dilute this stock solution to a final concentration of 10 µg/mL with the initial mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.
- LC-MS/MS System and Conditions:
 - LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

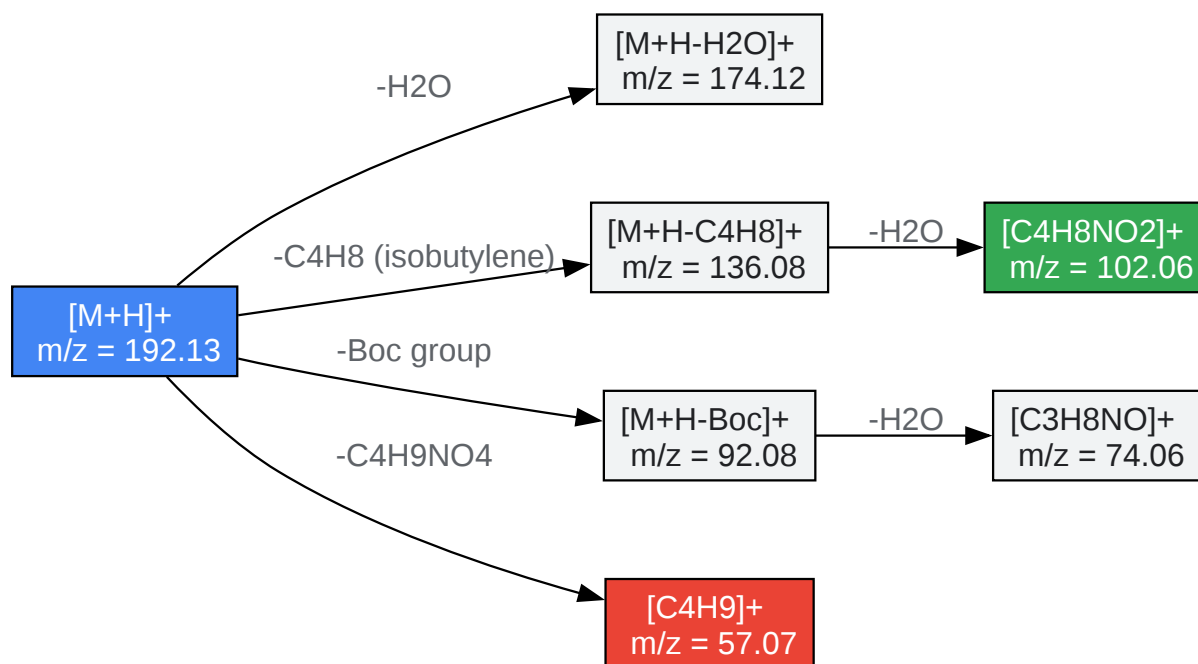
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μ m).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- MS Detector: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 $^{\circ}$ C.
- Desolvation Temperature: 350 $^{\circ}$ C.
- Collision Energy: Ramped from 10 to 40 eV for MS/MS fragmentation.

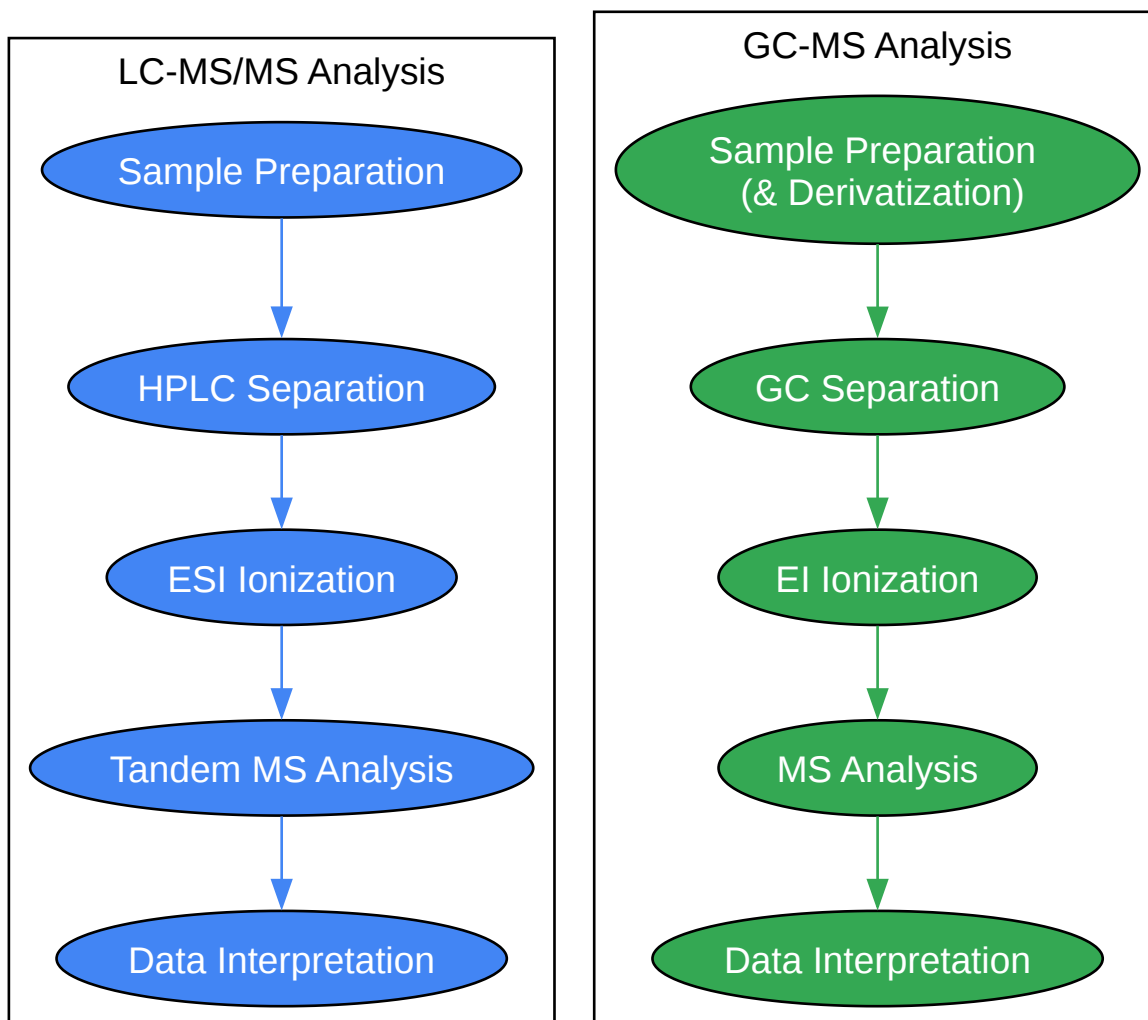
Protocol 2: GC-MS Analysis

- Sample Preparation and Derivatization (Optional): Dissolve 1 mg of the compound in 1 mL of a suitable solvent like dichloromethane or ethyl acetate. For derivatization to improve thermal stability, add 100 μ L of a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70 $^{\circ}$ C for 30 minutes.
- GC-MS System and Conditions:
 - GC System: A gas chromatograph coupled to a mass spectrometer.

- Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness).
- Injector Temperature: 250 °C (a programmable temperature injector is recommended to minimize thermal degradation).[4]
- Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Injection Mode: Splitless (1 μ L injection).
- MS Detector: A quadrupole or ion trap mass spectrometer.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Mass Range: m/z 40-400.

Mandatory Visualizations





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References

- 1. tert-Butyl N-(2,3-dihydroxypropyl)carbamate 97 137618-48-5 [sigmaaldrich.com]
- 2. scispec.co.th [scispec.co.th]
- 3. taylorfrancis.com [taylorfrancis.com]

- 4. Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry - ProQuest [proquest.com]
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